Solenopsin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35285-25-7 |

|---|---|

Molecular Formula |

C17H35N |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

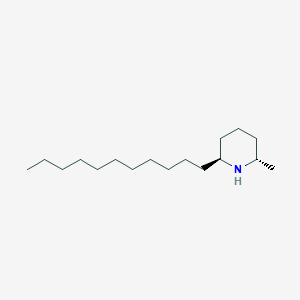

(2S,6S)-2-methyl-6-undecylpiperidine |

InChI |

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m0/s1 |

InChI Key |

AYJGABFBAYKWDX-IRXDYDNUSA-N |

SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1CCC[C@@H](N1)C |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Synonyms |

cis-2-methyl-6-n-undecylpiperidine isosolenopsin A Solenopsin A trans-2-methyl-6-n-undecylpiperidine |

Origin of Product |

United States |

Foundational & Exploratory

Abstract

An In-Depth Technical Guide to Adenosine (B11128): Signaling, Therapeutics, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Adenosine, an endogenous purine (B94841) nucleoside, is a critical signaling molecule that modulates a vast array of physiological and pathological processes. It exerts its effects through four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are ubiquitously expressed and play pivotal roles in the central nervous system, cardiovascular system, and immune system. In the context of disease, the adenosine pathway has emerged as a significant therapeutic target, particularly in cancer immunotherapy where high concentrations of extracellular adenosine within the tumor microenvironment contribute to profound immune suppression.[1][2] This guide provides a comprehensive technical overview of adenosine signaling, summarizes key quantitative data for receptor ligands, details essential experimental protocols for studying adenosine pathways, and presents visual diagrams of core signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Adenosine Signaling Pathways

Adenosine is primarily produced from the metabolism of adenosine triphosphate (ATP).[3] Its signaling is mediated by four receptor subtypes, which are coupled to different G proteins, leading to distinct downstream effects.[3][4]

-

A₁ and A₃ Receptors: These receptors predominantly couple to inhibitory G proteins (Gᵢ/Gₒ). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[3][5] In some cellular contexts, they can also activate Phospholipase C (PLC).[3][6]

-

A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gₛ/Gₒₗf). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[3][5]

The differential expression and affinity of these receptors in various tissues allow adenosine to exert a wide range of, and sometimes opposing, biological functions.[7]

Signaling Pathway Diagrams

References

- 1. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. innoprot.com [innoprot.com]

- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

Solenopsin A: A Technical Guide to a Piperidine Alkaloid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid and the principal toxic component of fire ant ( Solenopsis invicta) venom, has emerged as a molecule of significant interest in biomedical research.[1] Structurally characterized as trans-2-methyl-6-undecylpiperidine, this lipophilic compound has demonstrated a range of biological activities, including anti-angiogenic, anti-proliferative, and antimicrobial effects.[1][2] Its structural similarity to ceramides, key endogenous regulators of cellular signaling, underpins much of its therapeutic potential.[3] Solenopsin A has been shown to modulate critical cellular pathways, most notably the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and other proliferative diseases.[3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex biological interactions.

Physicochemical Properties and Structure

This compound is a substituted piperidine with a molecular formula of C17H35N and a molar mass of 253.47 g/mol .[4] Its structure features a piperidine ring with a methyl group at the 2-position and a long undecyl side chain at the 6-position, conferring its lipophilic nature.[4] Solenopsins are typically oily at room temperature and are insoluble in water.[4]

Biological Activity and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development in oncology, dermatology, and infectious diseases.

Anti-Angiogenic and Anti-Proliferative Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] It also demonstrates significant anti-proliferative effects against various cancer cell lines.[5]

| Activity | Assay | Cell Line/System | Compound | Result | Reference |

| Akt-1 Kinase Activity | In vitro kinase assay | - | This compound | IC50: 5-10 µM (at 0.1 mM ATP) | [6] |

| SVR Cell Proliferation | Cell proliferation assay | Murine angiosarcoma | (-)-Solenopsin A | Significant inhibition at 3 µg/mL and 6 µg/mL | [6] |

| A375 Cell Proliferation | Cell proliferation assay | Human melanoma | (-)-Solenopsin A | Significant inhibition at 3 µg/mL and 6 µg/mL | [6] |

| A2058 Cell Proliferation | Cell proliferation assay | Human melanoma | (-)-Solenopsin A | Significant inhibition at 3 µg/mL and 6 µg/mL | [6] |

| PI3K Signaling | In-cell Western | 3T3-L1 fibroblasts | This compound | Inhibition at 30 µM | [6] |

Antimicrobial and Anti-biofilm Activity

This compound and its analogs have shown activity against a range of microorganisms, including bacteria and fungi. They have also been found to inhibit quorum-sensing signaling in Pseudomonas aeruginosa, a mechanism that regulates virulence and biofilm formation.[7]

| Organism | Activity | Result | Reference |

| Streptococcus pneumoniae | Antibacterial | MIC: 1–4 mg/L | [8] |

| Pseudomonas aeruginosa | Quorum-sensing inhibition | EC50 for pyocyanin (B1662382) production: ~15 µmol/L | [7] |

| Gram-positive bacteria | Antibacterial | Generally more susceptible than Gram-negative bacteria | [9] |

| Candida auris | Antifungal | IC50: 0.7-1.4 µg/mL | [10] |

Mechanism of Action: Signaling Pathways

The biological effects of this compound are primarily attributed to its interaction with key cellular signaling pathways, most notably the PI3K/Akt pathway, and its ability to mimic the functions of ceramides.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers.[11] this compound has been shown to inhibit this pathway through a dual mechanism:

-

Upstream Inhibition: In a cellular context, this compound can prevent the activation of PI3K, thereby blocking the phosphorylation and activation of its downstream effector, Akt.[2]

-

Direct Inhibition of Akt: In cell-free assays, this compound directly inhibits the kinase activity of Akt-1 in an ATP-competitive manner.[2]

Ceramide-Like Activity

This compound shares structural similarities with ceramides, which are sphingolipids that act as important signaling molecules involved in apoptosis, cell cycle arrest, and senescence.[3] this compound mimics several ceramide-like functions:

-

Inhibition of Akt and PDK1 in Lipid Rafts: Similar to ceramides, (-)-Solenopsin A inhibits the activation of Akt and PDK1 within lipid rafts, specialized microdomains in the cell membrane.[3]

-

Mitochondrial Effects: Both cis and trans analogs of solenopsin have been shown to decrease mitochondrial oxygen consumption and increase the production of reactive oxygen species (ROS).[3]

-

Induction of Mitophagy: Like ceramides, this compound can induce mitophagy, the selective degradation of mitochondria by autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Synthesis of this compound Analogs

A common method for synthesizing this compound analogs involves the deprotonation of substituted pyridines, followed by alkylation and reduction.[12]

Materials:

-

2,6-dimethylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl bromide (e.g., 1-bromoundecane)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Deprotonation: Dissolve 2,6-dimethylpyridine in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 1 hour.

-

Alkylation: Add the desired alkyl bromide to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification of Alkylpyridine Intermediate: Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Hydrogenation: Dissolve the purified intermediate in methanol and add 10% Pd/C. Subject the mixture to hydrogenation at room temperature overnight.

-

Final Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography to yield the final solenopsin analog.[12]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]

Materials:

-

Cells (e.g., A375, SVR, A2058)

-

96-well plates

-

Complete cell culture medium

-

This compound (or analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the compounds.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

In Vivo Zebrafish Angiogenesis Assay

This assay allows for the direct visualization of blood vessel development in a living organism.

Materials:

-

Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP))

-

This compound dissolved in DMSO

-

Embryo water

-

24-well plates

-

Fluorescence microscope

Procedure:

-

Embryo Collection: Collect fertilized embryos from a transgenic zebrafish line.

-

Compound Exposure: At 24 hours post-fertilization (hpf), dechorionate the embryos and transfer them to a 24-well plate containing embryo water with various concentrations of this compound.

-

Incubation: Incubate the embryos for an additional 24-48 hours at 28.5°C.

-

Imaging: Anesthetize the embryos and mount them for fluorescence microscopy.

-

Quantification: Acquire images of the trunk vasculature and quantify the formation of intersegmental vessels (ISVs).

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.[6]

Materials:

-

Cell lysates treated with this compound

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[6]

Measurement of Reactive Oxygen Species (ROS) Production

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide (B77818) levels.[13]

Materials:

-

Cells treated with this compound

-

Dihydroethidium (DHE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

DHE Staining: Resuspend the cells in a solution containing DHE (e.g., 10 µM) and incubate for 10-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in superoxide production.[13]

Sucrose (B13894) Density Gradient Fractionation for Lipid Raft Isolation

This method is used to isolate lipid rafts, which are resistant to non-ionic detergents at low temperatures.[14]

Materials:

-

Cell lysate

-

Triton X-100

-

Sucrose solutions of varying concentrations (e.g., 5-40%)

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Lyse cells in a buffer containing Triton X-100 at 4°C.

-

Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube.

-

Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed.

-

Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts will be located in the low-density fractions.[14]

Measurement of Mitochondrial Oxygen Consumption

A Clark-type electrode can be used to measure the rate of oxygen consumption by isolated mitochondria.[15]

Materials:

-

Isolated mitochondria

-

Respiration buffer

-

Clark-type oxygen electrode

-

Substrates for the electron transport chain (e.g., glutamate, malate, succinate)

-

ADP

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from cells or tissues.

-

Oxygen Consumption Measurement: Place the isolated mitochondria in the respiration buffer within the oxygen electrode chamber.

-

Substrate Addition: Add substrates to initiate respiration.

-

ADP Stimulation: Add ADP to measure the rate of state 3 (active) respiration.

-

Data Analysis: Record the rate of oxygen consumption over time.[7][15]

Conclusion

This compound stands out as a promising natural product with a multifaceted biological profile. Its ability to potently inhibit the PI3K/Akt signaling pathway, coupled with its ceramide-like activities, provides a strong rationale for its further investigation as a therapeutic agent, particularly in the context of cancer and other proliferative and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate and standardize future research efforts, ultimately accelerating the translation of this fascinating piperidine alkaloid from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 10. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. benchchem.com [benchchem.com]

- 13. researchtweet.com [researchtweet.com]

- 14. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Solenopsin A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin (B1210030) A, a primary piperidine (B6355638) alkaloid component of the venom from the red imported fire ant (Solenopsis invicta), has emerged as a molecule of significant interest for its potent and diverse biological activities.[1][2] Structurally, solenopsins consist of a 2,6-disubstituted piperidine ring, featuring a methyl group at position 2 and a long, hydrophobic alkyl chain at position 6.[3] This unique structure bears a remarkable resemblance to the sphingolipid ceramide, a critical endogenous regulator of cell signaling involved in processes such as proliferation, apoptosis, and differentiation.[1][3] This structural mimicry is central to many of the biological effects observed for solenopsin and its synthetic analogs.[1][2] Initially investigated for their toxicity, research has pivoted towards harnessing their therapeutic potential, particularly in oncology, dermatology, and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the biological activities of solenopsin A and its analogs, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Anti-proliferative and Anti-Cancer Activity

This compound and its synthetic analogs demonstrate significant anti-proliferative effects across various cancer cell lines.[2] This activity is strongly linked to their ability to function as ceramide analogs, inducing cell death and halting proliferation.[1][3] Studies have shown that both the naturally occurring (−)-solenopsin A and its enantiomer (+)-solenopsin A exhibit potent anti-proliferative activity.[1] The efficacy of these compounds has been systematically evaluated in multiple tumor cell lines, establishing their potential as novel anti-neoplastic agents.[2][6]

Quantitative Data: Anti-proliferative Effects

The anti-proliferative potency of this compound and several key analogs has been quantified in human melanoma (A375, A2058) and murine angiosarcoma (SVR) cell lines. The data below highlights the structure-activity relationships, where chain length and stereochemistry influence efficacy.

| Compound | Cell Line | Concentration (µM) | % Inhibition of Proliferation (relative to control) | Reference |

| (+)-Solenopsin A | A375 | 10 | ~55% | [1][7] |

| SVR | 10 | ~60% | [1][7] | |

| A2058 | 10 | ~45% | [1][7] | |

| (-)-Solenopsin A | A375 | 10 | ~50% | [1][7] |

| SVR | 10 | ~65% | [1][7] | |

| A2058 | 10 | ~50% | [1][7] | |

| Analog S12 (cis-isomer) | A375 | 10 | ~30% | [1][6] |

| SVR | 10 | ~35% | [1][6] | |

| A2058 | 10 | ~25% | [1][6] | |

| Analog S14 (C15 side chain) | A375 | 10 | ~80% | [1][6] |

| SVR | 10 | ~90% | [1][6] | |

| A2058 | 10 | ~60% | [1][6] | |

| Analog S15 | A375 | 10 | ~60% | [1] |

| SVR | 10 | ~55% | [1] | |

| A2058 | 10 | ~45% | [1] |

Note: Data is approximated from graphical representations in the cited literature.[1][7]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been identified as a potent inhibitor of angiogenesis.[3][8] Its anti-angiogenic effects are primarily mediated through the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of vessel formation.[8] In vivo studies using embryonic zebrafish models have confirmed that solenopsin disrupts angiogenesis, highlighting its therapeutic potential in diseases characterized by pathological vessel growth.[8]

Mechanism of Action: PI3K/Akt Pathway Inhibition and Ceramide Mimicry

The primary mechanism underpinning the anti-proliferative and anti-angiogenic effects of solenopsin is the inhibition of the PI3K/Akt signaling cascade.[8][9] Solenopsin acts upstream of PI3K, preventing its activation and consequently blocking the phosphorylation of its downstream effector, Akt.[8][10] This leads to the inhibition of key substrates like Forkhead Box O1a (FOXO1a), a transcription factor involved in cell survival and proliferation.[8]

Interestingly, a dual mechanism has been observed. While solenopsin inhibits the pathway upstream of PI3K in cellular models, in vitro kinase assays have shown it can also directly inhibit purified Akt-1 in an ATP-competitive manner, with an IC50 of approximately 5-10 µM.[8][11]

Solenopsin's structural similarity to ceramide allows it to mimic ceramide's biological functions.[1] It has been shown that (−)-solenopsin A inhibits Akt activity and PDK1 activation within lipid rafts, similar to ceramide.[1] This involves the translocation of the tumor suppressor PTEN into lipid rafts, where it can dephosphorylate PIP3 and antagonize PI3K signaling.[1]

Effects on Mitochondrial Function

Both cis and trans analogs of solenopsin have been shown to affect mitochondrial function.[1] They reduce the cellular oxygen consumption rate (OCR), an indicator of mitochondrial activity, and increase the production of reactive oxygen species (ROS).[1][12] Furthermore, like ceramide, naturally occurring (−)-solenopsin A can induce mitophagy, the selective degradation of mitochondria by autophagy.[1] This effect is under strict stereochemical control, as cis-trans geometric differences in analogs can abrogate this function.[1]

Anti-inflammatory and Other Activities

Anti-inflammatory Effects

Synthetic solenopsin analogs have demonstrated potential for treating inflammatory skin conditions like psoriasis.[3][5][13] In a mouse model of psoriasis, topical application of solenopsin analogs reduced skin thickening and infiltration of immune cells.[13] The mechanism involves the restoration of the skin's barrier function and modulation of cytokine production, including a decrease in pro-inflammatory IL-22 and an increase in anti-inflammatory IL-12.[13][14]

Neurological Effects

At higher concentrations, this compound can exert significant neurological and cardiodepressant effects.[4] Intravenous administration in rats has been shown to cause seizures, respiratory arrest, and cardiovascular depression.[4][15] These toxic effects highlight the importance of dose and delivery methods in harnessing the therapeutic benefits of these compounds.[4][16]

Quorum-Sensing Inhibition

This compound also acts as a quorum-sensing (QS) inhibitor in bacteria such as Pseudomonas aeruginosa.[17] It suppresses QS signaling, which regulates the expression of virulence factors and biofilm formation, suggesting potential applications as an anti-infective agent that targets bacterial communication rather than viability.[17][18]

Experimental Protocols

Synthesis of Solenopsin Analogs (S11-S15) - General Workflow

The synthesis of solenopsin analogs is crucial for structure-activity relationship studies.[1][19]

-

Deprotonation : 2,6-dimethylpyridine (B142122) (for S12-S14) or 2,4,6-trimethylpyridine (B116444) (for S11) is deprotonated using n-butyllithium at -78 °C.[1][20]

-

Alkylation : The desired alkyl bromide is added to the reaction mixture, which is then slowly warmed to room temperature and stirred overnight.[1][20]

-

Quenching and Extraction : The reaction is quenched with saturated aqueous NaHCO₃ and the product is extracted using an organic solvent like diethyl ether.[20]

-

Purification of Intermediate : The crude product is purified by column chromatography to yield the 2-alkyl-6-methylpyridine intermediate.[20]

-

Hydrogenation : The intermediate is dissolved in methanol (B129727) with a 10% Pd/C catalyst and subjected to hydrogenation to reduce the pyridine (B92270) ring.[1][20]

-

Final Purification : The final solenopsin analog is purified from the reaction mixture via column chromatography.[20]

Cell Proliferation Assay (Coulter Counter or MTS)

This protocol is used to assess the anti-proliferative effects of solenopsin and its analogs.[1][20]

-

Cell Seeding : Plate cells (e.g., A375, SVR, A2058) in 96-well plates at a density of 1.5 x 10⁴ to 5 x 10⁴ cells per well.[1][7] Incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the solenopsin analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (≤ 0.1%).[20] Replace the medium in the wells with the medium containing the test compounds. Include vehicle control wells.

-

Incubation : Incubate the plates for a specified period (e.g., 24 to 72 hours) at 37°C in a 5% CO₂ incubator.[1][20]

-

Viability Assessment :

-

Coulter Counter : Detach the cells and count them using a Coulter Counter to determine the number of viable cells per well.[8]

-

MTS Assay : Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

-

-

Data Analysis : Calculate the percentage of proliferation inhibition relative to the vehicle control and determine IC50 values.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of solenopsin on specific kinases like Akt.[8]

-

Assay Preparation : The assay is typically performed in a multi-well plate format. Each reaction contains the purified kinase (e.g., recombinant Akt-1), a specific substrate, and ATP.[8]

-

Compound Addition : Add varying concentrations of solenopsin or its analogs to the reaction wells.

-

Reaction Initiation : Start the kinase reaction by adding ATP. The reaction measures the transfer of phosphate (B84403) from ATP to the substrate.[8]

-

Detection : Quantify the phosphorylated substrate using a suitable detection method, such as radioactivity (if using [γ-³²P]ATP) or specific antibodies in an ELISA-based format.

-

Data Analysis : Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value. To determine the mode of inhibition (e.g., ATP-competitive), the assay is repeated with varying concentrations of ATP.[8]

Conclusion and Future Directions

This compound and its synthetic analogs represent a versatile class of bioactive molecules with significant therapeutic potential. Their ability to act as ceramide mimetics, primarily through the potent inhibition of the PI3K/Akt signaling pathway, underpins their anti-proliferative, anti-angiogenic, and anti-inflammatory activities.[1][2][5] The modular nature of their synthesis allows for the exploration of structure-activity relationships, enabling the optimization of efficacy and reduction of toxicity.[1] While challenges related to potential toxicity at high doses remain, the development of targeted delivery systems and carefully designed analogs could pave the way for novel therapeutics for cancer and inflammatory skin diseases.[4][13] Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this fascinating class of natural product derivatives.

References

- 1. This compound and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solenopsin - Wikipedia [en.wikipedia.org]

- 4. Cardiodepressant and neurologic actions of Solenopsis invicta (imported fire ant) venom alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antwiki.org [antwiki.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]

- 10. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. This compound and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Could Venom Derived Compounds be Used to Treat Skin Inflammation? | Technology Networks [technologynetworks.com]

- 14. AAD Reading Room | Fire Ant Stings: The Therapeutic Potential of Solenopsin | MedPage Today [medpagetoday.com]

- 15. Potential anti-tumor effects of Solenopsis invicta venom - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. scilit.com [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Solenopsin A: A Potent Angiogenesis Inhibitor Targeting the PI3K/Akt Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of this process, making it a key target for anti-cancer drug development.[1] Solenopsin A, a primary alkaloidal component of fire ant (Solenopsis invicta) venom, has been identified as a potent, naturally occurring inhibitor of angiogenesis.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Mechanism of Action: Dual Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by suppressing the PI3K/Akt signaling cascade. Foundational research has revealed a dual mechanism of inhibition:

-

In Cellular Systems: this compound acts on a step upstream of PI3K, preventing its activation. This subsequently blocks the phosphorylation and activation of the downstream effector, Akt (also known as Protein Kinase B).[4] The inhibition of Akt prevents the phosphorylation of crucial substrates such as Forkhead Box O1a (FOXO1a), a transcription factor involved in cell proliferation and survival.[4]

-

In Vitro (Cell-Free) Systems: this compound directly inhibits the activity of purified Akt-1 in an ATP-competitive manner. Notably, in this cell-free context, it does not affect the upstream activator PDK1 or PI3K itself.

This suggests that this compound's effects within a cellular environment, which involve inhibiting a step upstream of PI3K, may be distinct from its direct enzymatic interaction with Akt observed in vitro.

Signaling Pathway Diagram

The following diagram illustrates the dual inhibitory action of this compound on the PI3K/Akt signaling pathway.

Quantitative Data on Anti-Angiogenic and Anti-proliferative Activity

The biological activity of this compound was initially evaluated using ras-transformed endothelial (SVR) cells, a standard model for screening angiogenesis inhibitors. The naturally occurring this compound demonstrated significant, dose-dependent inhibition of SVR cell proliferation. Further studies quantified the direct inhibitory effect on Akt-1 kinase activity in a cell-free system.

Table 1: Inhibition of SVR Endothelial Cell Proliferation by this compound

| Concentration | % Inhibition of SVR Cell Proliferation (Mean) |

| 1 µg/mL | ~25% |

| 3 µg/mL | ~60% |

| 6 µg/mL | ~85% |

| Data derived from graphical representations in Arbiser et al., 2007. |

Table 2: In Vitro Kinase Inhibition by this compound

| Kinase Target | IC₅₀ (at 0.1 mM ATP) | Type of Inhibition | Specificity |

| Akt-1 | 5 - 10 µM | ATP-competitive | Selective (Inhibited only 1 other kinase, RSK1, out of 28 tested) |

| Data as reported in Arbiser et al., 2007. |

Key Experimental Protocols

Detailed methodologies were crucial in establishing the anti-angiogenic properties of this compound. The following sections outline the core experimental protocols used in the foundational research.

SVR Endothelial Cell Proliferation Assay

This assay served as the primary screen to identify the anti-angiogenic potential of this compound and its analogs by measuring their effect on the growth of ras-transformed endothelial cells.

-

Cell Culture: SVR (murine endothelial cells transformed with an SV40 T antigen) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: SVR cells are seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 3, and 6 µg/mL) or its analogs, typically dissolved in DMSO. A vehicle control (DMSO) is run in parallel.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification: Cell viability or proliferation is assessed using a colorimetric assay such as the MTS assay. The absorbance is read on a plate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control cells.

In Vivo Zebrafish Angiogenesis Assay

To determine if this compound could suppress angiogenesis in vivo, a zebrafish model system was utilized.[4] The optical transparency of zebrafish embryos allows for direct visualization of vascular development.[2]

-

Animal Model: Transgenic (TG(fli1:EGFP)y1) zebrafish, which express Green Fluorescent Protein (GFP) specifically in endothelial cells, are used.[2]

-

Embryo Treatment: At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates. This compound, dissolved in DMSO, is added directly to the embryo water at the desired final concentration. An inactive analog and a DMSO vehicle control are used for comparison.

-

Incubation: Embryos are incubated at 28.5°C for an additional 24 to 48 hours.

-

Imaging: At the end of the incubation period, embryos are anesthetized (e.g., with tricaine) and mounted on microscope slides for imaging. Confocal or fluorescence microscopy is used to visualize the developing vasculature, particularly the intersegmental vessels (ISVs).[4]

-

Quantitative Analysis: The anti-angiogenic effect is quantified by measuring the length of the ISVs or by counting the number of complete ISVs per embryo. Image analysis software can be used for precise measurements. The measurements from the this compound-treated groups are compared to the vehicle control group. Data can be expressed as a percentage of inhibition of ISV growth.[2]

Conclusion

The early research on this compound has firmly established it as a naturally occurring anti-angiogenic agent with a clear mechanism of action. By demonstrating its ability to inhibit the PI3K/Akt signaling pathway, suppress endothelial cell proliferation, and disrupt vessel formation in vivo, these foundational studies provide a strong rationale for further investigation into this compound and its analogs as potential therapeutic candidates for cancer and other diseases characterized by pathological angiogenesis.[5]

References

- 1. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]

The Dual-Pronged Attack of Solenopsin A on the PI3K Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solenopsin A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invicta, has emerged as a compelling natural product inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a linchpin in cellular regulation, governing critical processes such as cell growth, proliferation, survival, and angiogenesis.[1][4] Its frequent dysregulation in a multitude of cancers, including ovarian, melanoma, and multiple myeloma, has cemented its status as a high-value target for oncology drug development.[1][3][5] this compound exhibits a distinctive dual mechanism of action, targeting the pathway at two crucial junctures. In cellular environments, it functions upstream of PI3K, preventing its activation.[1][2] Concurrently, in in vitro settings, it directly inhibits the downstream kinase Akt in an ATP-competitive manner.[2][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual pathway and workflow diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: A Two-Tiered Inhibition

This compound's inhibitory effect on the PI3K/Akt signaling cascade is not monolithic but rather a multifaceted strategy involving both indirect upstream modulation and direct downstream kinase inhibition.[1]

Upstream Inhibition: Preventing PI3K Activation

Direct Inhibition: ATP-Competitive Targeting of Akt

In addition to its upstream effects within cells, in vitro kinase assays have revealed that this compound directly inhibits the activity of Akt-1.[1][2] This inhibition is competitive with respect to ATP.[1][2] The inhibitory action of this compound demonstrates a degree of selectivity for Akt; in a panel of 28 other protein kinases, only Ribosomal Protein S6 Kinase 1 (RSK1) was inhibited to a comparable extent.[1][2] This direct inhibition of Akt, a central node in the PI3K pathway, further contributes to the overall suppression of pro-survival and pro-proliferative signaling.

Ceramide-like Activity and PTEN Localization

This compound shares structural similarities with ceramides, which are endogenous regulators of cell signaling.[7][8] This resemblance translates to functional mimicry, as this compound has been shown to exhibit ceramide-like biological activities.[7][8] One of the key observations is its ability to inhibit functional Akt activity and PDK1 activation in lipid rafts, mirroring the action of ceramide.[7] Furthermore, in A375 human melanoma cells, which express wild-type PTEN (a critical negative regulator of the PI3K pathway), this compound appeared to induce the relocalization of PTEN to lipid rafts.[7] This relocalization is significant as PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3, thus acting as a tumor suppressor.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| Akt-1 IC50 | 5 - 10 µM | 0.1 mM ATP | [2] |

| Akt Inhibition | 50% | at 10 µM | [2] |

Table 1: In Vitro Kinase Inhibition Data for this compound

| Compound | Concentration | Effect on Akt Activity (AktAR FRET reporter) | Effect on PDK1 Activation (Lyn-PARE FRET reporter) | Cell Line | Reference |

| (+)-Solenopsin A | 20 µM | Inhibition similar to 50 µM ceramide | Inhibition similar to 50 µM ceramide | NIH3T3 | [7] |

| (-)-Solenopsin A | 20 µM | Inhibition similar to 50 µM ceramide | Inhibition similar to 50 µM ceramide | NIH3T3 | [7] |

| (+)-Solenopsin A | 10 µM | Some inhibition | Some inhibition | NIH3T3 | [7] |

| (-)-Solenopsin A | 10 µM | Some inhibition | Some inhibition | NIH3T3 | [7] |

Table 2: Cellular Activity of this compound Enantiomers

Experimental Protocols

In Vitro Kinase Assay

This protocol is employed to ascertain the direct inhibitory effect of this compound on the enzymatic activity of purified kinases such as Akt-1.

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., Akt-1), its specific substrate (e.g., a peptide or protein), and a suitable kinase buffer.

-

Inhibitor Addition: Varying concentrations of this compound or a vehicle control (e.g., DMSO) are added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: The reaction is stopped, and the incorporation of the radiolabeled phosphate (B84403) into the substrate is quantified, typically through methods like SDS-PAGE and autoradiography or scintillation counting.

PI3K Activity Assay

This assay assesses the impact of this compound on the activity of PI3K within a cellular context.

-

Cell Treatment: Cells are treated with or without this compound for a specified duration, followed by stimulation with an agonist like insulin.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

Immunoprecipitation of PI3K: PI3K is immunoprecipitated from the cell lysates using an antibody targeting a component of the PI3K complex, such as the p85 regulatory subunit.

-

Kinase Reaction: The immunoprecipitated PI3K is resuspended in a kinase buffer. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and [γ-³²P]ATP are added to initiate the reaction. The mixture is then incubated.

-

Lipid Extraction and Separation: The reaction is terminated, and the lipids are extracted. The radiolabeled product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is separated from ATP using thin-layer chromatography (TLC).

-

Visualization and Quantification: The TLC plate is visualized using a Phosphorimager, and the intensity of the bands corresponding to PIP3 is quantified.[2]

Western Blotting for Phospho-Protein Analysis

This technique is utilized to evaluate the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.

-

Cell Culture and Treatment: Cells are cultured to a suitable confluence (e.g., 80%) and may be serum-starved to reduce basal signaling before being treated with this compound and/or a stimulant.[2][4]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt Ser473, phospho-Akt Thr308, phospho-FOXO1a) and total protein antibodies as loading controls.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Visualizations

Caption: this compound's dual inhibition of the PI3K/Akt pathway.

Caption: Workflow for Western Blot analysis of PI3K pathway proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]

- 7. This compound and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structural and Functional Parallels of Solenopsin A and Ceramide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invicta, has emerged as a compelling bioactive molecule with significant therapeutic potential.[1] Its structural resemblance to the endogenous sphingolipid, ceramide, underpins a fascinating convergence of biological activity.[1][2] This technical guide provides an in-depth analysis of the structural similarities between solenopsin A and ceramide, and explores the parallel functional consequences, particularly in the context of cell signaling, proliferation, and mitochondrial function. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in oncology, dermatology, and drug discovery.

Structural and Physicochemical Similarities

This compound and ceramide, despite their different biosynthetic origins, share key structural features that likely contribute to their similar biological activities. Both are amphipathic molecules characterized by a polar head group and a long, hydrophobic aliphatic chain.[3]

The defining structural feature of this compound is a 2,6-disubstituted piperidine ring, with a methyl group at the 2-position and a long undecyl chain at the 6-position.[4] This configuration results in a molecule that is oily at room temperature and largely insoluble in water.[4] Ceramides are a more diverse class of lipids, composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length and saturation of this fatty acid chain can vary, giving rise to a wide range of ceramide species with distinct biological functions.[5][6] The shared lipophilicity and elongated hydrophobic tail are thought to enable both molecules to interact with and modulate the biophysical properties of cellular membranes, particularly lipid rafts.[7][8]

Table 1: Physicochemical Properties of this compound and Ceramide

| Property | This compound | Ceramide (d18:1/16:0) |

| Molecular Formula | C₁₇H₃₅N | C₃₄H₆₇NO₃ |

| Molar Mass | 253.47 g/mol | 537.9 g/mol |

| Description | Lipophilic alkaloid | Waxy lipid molecule |

| Solubility | Water-insoluble | Insoluble in water |

| Key Structural Features | Piperidine ring with a long alkyl chain | Sphingosine base with an N-linked fatty acid |

Overlapping Biological Activities and Quantitative Comparison

The structural mimicry of this compound to ceramide translates into a remarkable overlap in their biological effects. Both molecules are potent regulators of cell signaling pathways that govern proliferation, apoptosis, and mitochondrial function.[2][7]

Anti-proliferative Effects

This compound and its synthetic analogs exhibit significant anti-proliferative activity across various cancer cell lines, a hallmark of ceramide's function.[1][2]

Table 2: Anti-proliferative Activity of this compound, Analogs, and Ceramide

| Compound | Cell Line | Concentration (µM) | % Inhibition of Proliferation (relative to control) |

| (-)-Solenopsin A | A375 (Melanoma) | 10 | ~50% |

| (+)-Solenopsin A | A375 (Melanoma) | 10 | ~50% |

| Ceramide C2 | A375 (Melanoma) | 10 | ~40% |

| (-)-Solenopsin A | SVR (Angiosarcoma) | 10 | ~60% |

| (+)-Solenopsin A | SVR (Angiosarcoma) | 10 | ~60% |

| Ceramide C2 | SVR (Angiosarcoma) | 10 | ~55% |

| (-)-Solenopsin A | A2058 (Melanoma) | 10 | ~55% |

| (+)-Solenopsin A | A2058 (Melanoma) | 10 | ~55% |

| Ceramide C2 | A2058 (Melanoma) | 10 | ~45% |

Data summarized from Karlsson et al., 2015.[2]

Induction of Reactive Oxygen Species (ROS)

Both this compound and ceramide are known to increase the production of reactive oxygen species (ROS), which can act as signaling molecules to induce apoptosis and other cellular responses.[2]

Table 3: Induction of Superoxide (B77818) by this compound and Analogs

| Compound | Cell Line | Fold Increase in Superoxide (relative to vehicle) |

| (+)-Solenopsin A | A375 (Melanoma) | ~2.3 |

| (-)-Solenopsin A | A375 (Melanoma) | ~2.1 |

| S12 (cis-solenopsin) | A375 (Melanoma) | ~1.8 |

| S14 | A375 (Melanoma) | ~2.0 |

| S15 | A375 (Melanoma) | ~1.9 |

| (+)-Solenopsin A | SVR (Angiosarcoma) | ~2.2 |

| (-)-Solenopsin A | SVR (Angiosarcoma) | ~2.0 |

| S12 (cis-solenopsin) | SVR (Angiosarcoma) | ~1.7 |

| S14 | SVR (Angiosarcoma) | ~1.9 |

| S15 | SVR (Angiosarcoma) | ~1.8 |

Data summarized from Karlsson et al., 2015.[2]

Shared Signaling Pathways

The biological effects of this compound and ceramide are largely mediated through their influence on common signaling pathways, most notably the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[7][9]

// Nodes solenopsin [label="this compound", fillcolor="#EA4335"]; ceramide [label="Ceramide", fillcolor="#EA4335"]; pi3k [label="PI3K", fillcolor="#4285F4"]; pdk1 [label="PDK1", fillcolor="#4285F4"]; akt [label="Akt", fillcolor="#4285F4"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853"]; mitophagy [label="Mitophagy", fillcolor="#FBBC05"]; ros [label="Mitochondrial ROS", fillcolor="#FBBC05"]; apoptosis [label="Apoptosis", fillcolor="#34A853"];

// Edges solenopsin -> pi3k [label="inhibits", fontcolor="#202124"]; ceramide -> pi3k [label="inhibits", fontcolor="#202124"]; pi3k -> pdk1 [color="#202124"]; pdk1 -> akt [color="#202124"]; akt -> proliferation [color="#202124"]; solenopsin -> mitophagy [color="#202124"]; ceramide -> mitophagy [color="#202124"]; solenopsin -> ros [color="#202124"]; ceramide -> ros [color="#202124"]; ros -> apoptosis [color="#202124"]; mitophagy -> apoptosis [color="#202124"]; akt -> apoptosis [label="inhibits", fontcolor="#202124"]; } end_dot Caption: Figure 2: this compound and Ceramide Signaling Pathways

Both molecules have been shown to inhibit the activation of PI3K, leading to a downstream reduction in the phosphorylation and activation of Akt.[7][9] This inhibition of the pro-survival Akt pathway shifts the cellular balance towards apoptosis. Furthermore, both this compound and ceramide can induce mitophagy, the selective degradation of mitochondria, and increase mitochondrial ROS production, further contributing to their anti-proliferative and pro-apoptotic effects.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the ceramide-like activities of this compound.

FRET-based Assay for Akt Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure Akt kinase activity in live cells.

Methodology:

-

Cell Culture and Transfection: Plate cells in a suitable imaging dish and transfect with a FRET-based Akt biosensor plasmid using a standard transfection reagent.

-

Treatment: After allowing for biosensor expression (typically 24-48 hours), replace the culture medium with imaging medium and treat the cells with desired concentrations of this compound, ceramide, or a vehicle control.

-

Image Acquisition: Acquire images using a fluorescence microscope equipped with filters for both the donor (e.g., CFP) and FRET (e.g., YFP) channels at various time points after treatment.

-

Image Analysis: Correct for background fluorescence and calculate the FRET ratio (acceptor intensity / donor intensity) for individual cells. A decrease in the FRET ratio typically indicates a decrease in Akt activity.

Measurement of Mitochondrial Oxygen Consumption

This protocol details the use of extracellular flux analysis to measure the oxygen consumption rate (OCR) of mitochondria.

Methodology:

-

Cell Seeding: Seed cells in a specialized microplate for extracellular flux analysis and allow them to adhere overnight.

-

Treatment: Treat cells with this compound, ceramide, or vehicle control for the desired duration.

-

Assay Preparation: Replace the culture medium with assay medium and incubate the cells in a CO₂-free incubator.

-

Extracellular Flux Analysis: Measure the OCR using an extracellular flux analyzer. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect mitochondrial superoxide.

Methodology:

-

Cell Treatment: Treat cells with this compound, ceramide, or vehicle control.

-

Probe Loading: Incubate the cells with a mitochondrial-targeted superoxide indicator dye (e.g., MitoSOX Red) in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Lipid Raft Isolation by Sucrose (B13894) Density Gradient Centrifugation

This protocol outlines the isolation of detergent-resistant membranes (lipid rafts) to study the localization of signaling molecules.

Methodology:

-

Cell Lysis: Lyse cells in an ice-cold buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Sucrose Gradient Preparation: Mix the cell lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Carefully layer decreasing concentrations of sucrose solutions on top to create a discontinuous gradient.

-

Ultracentrifugation: Centrifuge the gradient at high speed for a prolonged period (e.g., 18-24 hours) at 4°C. Lipid rafts will float to the interface of the lower density sucrose layers.

-

Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient and analyze them by Western blotting for the presence of lipid raft markers (e.g., flotillin, caveolin) and the protein of interest.

Conclusion and Future Directions

The striking structural and functional similarities between this compound and ceramide highlight a fascinating example of evolutionary convergence in molecular bioactivity. This compound's ability to mimic the anti-proliferative and pro-apoptotic functions of ceramide, primarily through the inhibition of the PI3K/Akt signaling pathway, positions it and its synthetic analogs as promising leads for the development of novel therapeutics for cancer and inflammatory skin diseases.[2][10]

Future research should focus on elucidating the precise molecular interactions of this compound with components of the PI3K/Akt pathway and other ceramide-regulated signaling networks. Further exploration of the structure-activity relationships of synthetic solenopsin analogs will be crucial for optimizing their potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for advancing our understanding of this intriguing class of natural products and their potential clinical applications.

References

- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and analogs exhibit ceramide-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antwiki.org [antwiki.org]

- 6. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Physical Properties of Ceramides in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solenopsin A: A Novel Piperidine Alkaloid for Targeted Cancer Therapy via PI3K/Akt Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Solenopsin A, a primary alkaloid component of the fire ant (Solenopsis invicta) venom, has emerged from the natural world as a potent and promising candidate for cancer therapeutics.[1][2] Initially identified for its toxic properties, recent research has unveiled its significant anti-angiogenic and anti-proliferative activities, positioning it as a lead compound for drug development.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its therapeutic potential in oncology. The core of its anti-cancer effect lies in its ability to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in a multitude of human cancers, including melanoma, ovarian cancer, and multiple myeloma.[1][3][5]

Mechanism of Action: A Dual Inhibition Strategy

This compound employs a multi-faceted approach to disrupt cancer cell signaling, primarily targeting the PI3K/Akt pathway. Its action is characterized by a dual inhibition mechanism and ceramide-like biological activities.

1. Inhibition of the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.[1] this compound has been shown to inhibit this pathway at two distinct points:

-

Upstream of PI3K: In cellular systems, this compound prevents the activation of PI3K.[1][2] Specifically, it blocks the insulin-induced, PI3K-dependent generation of 3-phosphoinositides without affecting the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS1).[2] This suggests that this compound may interfere with the crucial interaction between IRS1 and the p85 regulatory subunit of PI3K.[1][2] Consequently, the downstream phosphorylation and activation of Akt at both threonine 308 (Thr308) and serine 473 (Ser473) are suppressed.[1][6]

-

Direct Inhibition of Akt Kinase: In addition to its upstream effects, in vitro kinase assays have demonstrated that this compound directly inhibits Akt-1 activity.[1][2] This inhibition is competitive with respect to ATP.[2][6] The inhibitory action is also relatively selective; in a panel of 28 other protein kinases, only ribosomal protein S6 kinase 1 (RSK1) was inhibited to a similar extent.[2] Notably, this compound does not inhibit the activity of purified PI3K or the upstream kinase PDK1 in in vitro settings.[1][2]

2. Ceramide-Like Activity:

This compound shares structural similarities with ceramide, an endogenous sphingolipid that is a key regulator of cell signaling and apoptosis.[4][7] Research has shown that this compound mimics several canonical functions of ceramide:

-

Inhibition of Akt Activity in Lipid Rafts: Like ceramide, this compound inhibits Akt activity and PDK1 activation within lipid rafts, which are specialized microdomains in the plasma membrane crucial for signal transduction.[7]

-

Mitochondrial Effects: It has been observed to increase the production of mitochondrial reactive oxygen species (ROS) and reduce oxygen consumption.[7]

-

Induction of Mitophagy: this compound, similar to ceramide, can induce mitophagy, the selective degradation of mitochondria by autophagy.[4][7]

This ceramide-like activity suggests that this compound's anti-cancer effects may not depend exclusively on Akt deactivation but could also involve the induction of mitochondrial-mediated cell death.[7]

Quantitative Data on Biological Activity

The anti-cancer potential of this compound and its synthetic analogs has been quantified across various assays and cell lines. The following tables summarize these key findings.

Table 1: In Vitro Kinase Inhibition and Anti-Proliferative Effects

| Compound | Target / Assay | Cell Line(s) | Reported IC₅₀ / Effect | Reference |

|---|---|---|---|---|

| This compound | Akt-1 (in vitro) | N/A | ~10 µM (ATP-competitive) | [2],[8] |

| This compound | SVR cell proliferation | SVR angiosarcoma | Dose-dependent inhibition | [2],[8] |

| (-)-Solenopsin A | Proliferation | A375, A2058, SVR | Significant anti-proliferative activity | [7],[8] |

| (+)-Solenopsin A | Proliferation | A375, A2058, SVR | Significant anti-proliferative activity | [7],[8] |

| S12 (cis-isomer mix) | Proliferation | A375, A2058, SVR | Weaker activity than trans-isomers | [9] |

| S14 (analog) | Proliferation | A375, SVR | Most potent analog tested in these lines |[9] |

Table 2: In Vivo Toxicity and Efficacy Data

| Species | Model | Compound(s) | Administration Route | Dosage | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Rat | N/A (Toxicity) | This compound | Intravenous | 3 - 30 mg/kg | Dose-dependent cardiovascular depression, seizures, respiratory arrest at high doses. | [10] |

| Mouse | KC-Tie2 (Psoriasis) | S12 and S14 | Topical | 1% cream (28 days) | Significant decrease in acanthosis and T-cell infiltration; demonstrates in vivo biological activity. | [10] |

| Zebrafish | Embryonic | this compound | N/A | N/A | Inhibited embryonic angiogenesis by delaying intersomitic vessel sprouting. |[2],[11],[12] |

Experimental Protocols

Replication of key findings is fundamental to scientific advancement. This section details the methodologies for essential experiments cited in the study of this compound.

1. Cell Proliferation (MTS) Assay

This protocol assesses the anti-proliferative effects of this compound and its analogs.[13]

-

Materials:

-

Cancer cell lines (e.g., SVR, A375, A2058)

-

96-well plates

-

Complete cell culture medium

-

This compound/analogs dissolved in DMSO (stock solution)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14] Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (including a vehicle-only control).[13]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[13]

-

Viability Assessment: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[13]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

-

2. Western Blot for Phospho-Protein Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of proteins within the PI3K/Akt pathway.

-

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (e.g., PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse using lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion and Future Directions

This compound represents a compelling natural product scaffold for the development of novel anti-cancer agents. Its dual mechanism of inhibiting the PI3K/Akt pathway—a central node in cancer cell proliferation and survival—provides a strong rationale for its therapeutic potential.[1][11] Furthermore, its ceramide-like activities suggest additional, potentially synergistic, modes of inducing cell death.[7] The anti-proliferative effects demonstrated in various cancer cell lines, including melanoma and angiosarcoma, highlight its potential utility in treating malignancies characterized by PI3K/Akt pathway hyperactivation.[3][9]

Future research should focus on optimizing the therapeutic window of this compound through the synthesis of novel analogs with improved potency and reduced toxicity.[13] In vivo studies in relevant cancer xenograft models are crucial to validate the preclinical efficacy and to establish pharmacokinetic and pharmacodynamic profiles. The exploration of this compound and its derivatives, particularly in combination with other targeted therapies or conventional chemotherapy, could unlock new strategies for treating resistant and aggressive cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canberra IP [canberra-ip.com]

- 4. Solenopsin - Wikipedia [en.wikipedia.org]

- 5. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Solenopsin A as a Modulator of Phosphoinositide 3-Kinase (PI3K) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solenopsin A, a primary alkaloidal constituent of fire ant venom (Solenopsis invicta), has emerged as a compelling natural product with significant inhibitory effects on the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is a pivotal regulator of essential cellular functions, including proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of numerous cancers.[3][4][5] this compound demonstrates a dual mechanism of action, involving both the suppression of PI3K activation in cellular systems and the direct inhibition of the downstream kinase Akt.[2][4] This technical guide provides an in-depth exploration of this compound's interaction with the PI3K pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

This compound's inhibitory effect on the PI3K signaling cascade is multifaceted, characterized by both an indirect blockade of the pathway upstream of PI3K in cellular contexts and direct, ATP-competitive inhibition of the downstream effector kinase, Akt, in cell-free systems.[1][2]

In cellular studies, this compound has been observed to curtail PI3K signaling upstream of the PI3K enzyme itself.[1][3][6] It effectively prevents the insulin-stimulated activation of PI3K, leading to a subsequent decrease in the production of 3-phosphoinositides.[2][4] This, in turn, diminishes the phosphorylation and activation of downstream targets, including Akt at both the Thr308 and Ser473 residues, and its substrate, Forkhead box protein O1a (FOXO1a).[1][2][6] Notably, this compound does not inhibit the activity of purified PI3K or the upstream kinase PDK1 in in vitro assays.[1][2] This suggests that this compound may interfere with the crucial interaction between the Insulin (B600854) Receptor Substrate 1 (IRS1) and the p85 regulatory subunit of PI3K.[2][4]

Conversely, in vitro kinase assays have revealed that this compound directly inhibits Akt-1 activity in an ATP-competitive manner.[1][3][7] This inhibitory action is relatively selective for Akt-1.[1][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on components of the PI3K/Akt signaling pathway.

| Target/Assay | Compound | Cell Line/System | Reported IC50 / Effect | Reference |

| Akt-1 (in vitro) | This compound | - | ~10 µM (ATP-competitive) | [7] |

| SVR cell proliferation | This compound | SVR angiosarcoma | Dose-dependent inhibition | [1][7] |

| Akt activity (FRET-based reporter) | (+)- and (−)-Solenopsin A | NIH3T3 | Inhibition at 10 µM and 20 µM | [8] |

| PDK1 activation (FRET-based reporter) | (+)- and (−)-Solenopsin A | NIH3T3 | Inhibition at 10 µM and 20 µM | [8] |

| Kinase Panel Selectivity | ||||

| Kinase | Compound | Concentration | % Inhibition | Reference |

| Akt-1 | This compound | 10 µM | 50% | [1] |

| Ribosomal protein S6 kinase 1 (RSK1) | This compound | 10 µM | ~50% | [1] |

| 27 other protein kinases | This compound | 10 µM | Not significantly inhibited | [1] |

Signaling Pathway and Experimental Workflow Visualizations

This compound's Impact on the PI3K Signaling Pathway

Caption: this compound's dual-action inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation

Caption: A typical experimental workflow for analyzing protein phosphorylation via Western blot.

Detailed Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess the phosphorylation state of key proteins within the PI3K pathway, such as Akt and FOXO1a, following treatment with this compound.[2]

-

Cell Culture and Treatment:

-

Culture cells (e.g., 3T3-L1 fibroblasts or 786-O renal carcinoma cells) to near confluency.

-

Serum-starve the cells for a designated period (e.g., 4-6 hours) to minimize basal signaling.[2]

-

Pre-treat the cells with desired concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 20 minutes).[1]

-

Stimulate the cells with a growth factor like insulin (e.g., 1 µM for 10 minutes) to activate the PI3K pathway.[1]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

-

Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.[2]

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]

-

-

SDS-PAGE and Western Blotting:

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-FOXO1a Ser256) and for the total protein as a loading control.[2]

-

Wash the membrane and subsequently incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the results with an appropriate imaging system.[2]

-

In Vitro Kinase Assay

This protocol is employed to ascertain the direct effect of this compound on the enzymatic activity of purified kinases such as Akt-1, PI3K, and PDK1.[1][2]

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a kinase buffer.[2]

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.[2]

-

Initiate the kinase reaction by the addition of ATP (often radiolabeled [γ-32P]ATP).[2]

-

-

Incubation and Termination:

-